Tocris-0699
Description
Historical Context and Emergence of Tocris-0699 as a Key Research Tool
BRL 52537 was first described in the early 1990s as a novel, highly selective kappa-opioid analgesic. wikipedia.org Its development marked a significant step forward in the quest for potent and selective ligands to probe the function of the kappa-opioid receptor. At the time, while other KOR agonists existed, BRL 52537 distinguished itself with its high affinity and selectivity for the KOR over other opioid receptor subtypes. medchemexpress.com
The compound's utility as a research tool quickly became apparent. Its ability to selectively activate the KOR allowed scientists to investigate the receptor's role in various physiological processes with greater precision. One of the key areas where BRL 52537 has been instrumental is in the study of cerebral ischemia and neuroprotection. transpopmed.orgnih.govnih.gov Research has shown that BRL 52537 can attenuate neuronal damage in animal models of stroke, partly by reducing the production of nitric oxide. medchemexpress.comnih.gov These findings have highlighted the neuroprotective potential of KOR activation and have spurred further research into developing KOR agonists for treating stroke and other neurodegenerative conditions. frontiersin.orgtranspopmed.org Over the years, BRL 52537 has been used in numerous studies to explore the multifaceted roles of the KOR, solidifying its status as a key pharmacological probe in the field of opioid research. transpopmed.orgnih.govnih.gov Although this compound has since been discontinued (B1498344) for commercial reasons, its legacy continues through the foundational knowledge it helped to build. tocris.combio-techne.com
Detailed Research Findings
BRL 52537 hydrochloride has been a valuable tool in elucidating the functions of the kappa-opioid receptor. Here are some key research findings:
Receptor Binding and Selectivity
| Parameter | Value | Reference |
| Ki for κ-opioid receptor | 0.24 nM | medchemexpress.com |
| Ki for μ-opioid receptor | 1560 nM | medchemexpress.com |
Pharmacological Effects
| Research Area | Finding | Reference |
| Neuroprotection | Attenuates ischemia-evoked nitric oxide production in vivo. | medchemexpress.comnih.gov |
| Neuroprotection | Provides significant neuroprotection from focal cerebral ischemia. | nih.gov |
| Analgesia | Reported to be 25 times more potent than morphine in vivo. | bio-techne.com |
| Kidney Function | Used to study the role of opioid signaling in kidney damage during hypertension. | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C18H24Cl2N2O |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C18H24Cl2N2O/c19-16-7-6-14(11-17(16)20)12-18(23)22-10-2-1-5-15(22)13-21-8-3-4-9-21/h6-7,11,15H,1-5,8-10,12-13H2/t15-/m0/s1 |
InChI Key |
GHCCBWMZKJQGLS-HNNXBMFYSA-N |
Isomeric SMILES |
C1CCN([C@@H](C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
Synonyms |
1-(3,4-dichlorophenyl)acetyl-2-(1-pyrrolidinyl)methylpiperidine BRL 52537 BRL-52537 BRL52537 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Tocris 0699
Specificity and Potency at Opioid Receptors
Ligand Binding Profiles for Kappa-, Mu-, and Delta-Opioid Receptors
U-50488 exhibits a high affinity and selectivity for the kappa-opioid receptor over the mu- and delta-opioid receptors. wikipedia.orgchemrxiv.org Studies have shown that U-50488 has a high binding affinity for the KOR, with a reported Ki value of approximately 0.2 nM. chemrxiv.org In contrast, its affinity for the mu-opioid receptor (MOR) is significantly lower, with a Ki value of 370 nM, making it over 30 times more selective for the KOR. chemrxiv.org The compound shows even lower affinity for the delta-opioid receptor (DOR). nih.gov This selectivity is crucial for its specific pharmacological effects, which are primarily mediated through the kappa-opioid system.
Ligand Binding Affinities of U-50488 at Opioid Receptors
| Receptor Subtype | Binding Affinity (Ki) |
|---|---|
| Kappa-Opioid Receptor (KOR) | ~0.2 nM chemrxiv.org |
| Mu-Opioid Receptor (MOR) | 370 nM chemrxiv.org |
| Delta-Opioid Receptor (DOR) | Lower affinity than MOR nih.gov |
Agonist Efficacy and Intrinsic Activity at the Kappa-Opioid Receptor
As a KOR agonist, U-50488 effectively activates the receptor to produce a biological response. Its efficacy is demonstrated by its ability to stimulate G-protein coupling and other downstream signaling pathways upon binding to the KOR. The EC50 value for U-50488, which represents the concentration required to elicit half of its maximal effect, has been reported to be 9.31 nM. chemrxiv.org In terms of intrinsic activity, U-50488 is considered a full agonist at the KOR, with an efficacy of approximately 93% compared to the standard KOR agonist U-69,593. chemrxiv.org This high efficacy indicates that U-50488 is capable of producing a robust activation of the KOR signaling cascade.
Downstream Intracellular Signaling Pathway Modulation
G-protein Coupled Receptor (GPCR) Activation and Associated Signaling Cascades
Upon binding of U-50488 to the KOR, the receptor undergoes a conformational change that facilitates the activation of intracellular G-proteins. biorxiv.org Specifically, KOR activation by U-50488 leads to the activation of the Gi/o subtype of G-proteins. biorxiv.org This activation results in the dissociation of the G-protein into its Gα and Gβγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). researchgate.net The Gβγ subunits can also modulate the activity of various effector proteins, including ion channels. biorxiv.org
Beta-Arrestin Recruitment and Receptor Internalization Dynamics
In addition to G-protein signaling, U-50488 has been shown to activate the β-arrestin pathway. chemrxiv.org In fact, it is considered a non-biased or balanced agonist, meaning it activates both G-protein and β-arrestin pathways to a similar extent. chemrxiv.orgnih.gov The recruitment of β-arrestin to the activated KOR can lead to receptor desensitization and internalization, which are processes that regulate the long-term signaling of the receptor. frontiersin.org Some studies suggest that the β-arrestin pathway may be responsible for some of the aversive side effects associated with KOR agonists. frontiersin.orgfrontiersin.org
Cellular and Subcellular Effects of Tocris-0699
Modulation of Neuronal Excitability and Synaptic Transmission
No information is available regarding the specific effects of a compound identified as "this compound" on neuronal excitability and synaptic transmission.
Influence on Neurotransmitter Release and Uptake Mechanisms
There is no available data on how "this compound" may influence the mechanisms of neurotransmitter release or their subsequent uptake from the synaptic cleft.
Effects on Cellular Homeostasis and Viability within Receptor-Expressing Cells
The effects of "this compound" on the cellular homeostasis and viability of cells that might express its putative receptors are unknown.
Compound Names Mentioned
Due to the lack of specific data for "this compound," no other compound names are mentioned in the context of its direct actions.
Preclinical Pharmacological Characterization of Tocris 0699
In Vitro Pharmacological Profiles
Receptor Affinity and Selectivity Assays in Recombinant Systems
Binding assays are crucial for determining a ligand's affinity for its target receptor and its selectivity over other receptors. For BRL 52537, these assays have demonstrated a high affinity and marked selectivity for the kappa-opioid receptor (KOR) over the mu-opioid receptor (MOR).
Studies have quantified the inhibitory constant (Kᵢ) of BRL 52537, which is a measure of its binding affinity. A lower Kᵢ value indicates a higher binding affinity. BRL 52537 exhibits a Kᵢ of 0.24 nM for the κ-opioid receptor. In contrast, its affinity for the μ-opioid receptor is significantly lower, with a reported Kᵢ of 1560 nM. medchemexpress.com This substantial difference in binding affinity underscores the compound's high selectivity for the KOR. The selectivity ratio (Kᵢ µ-OR / Kᵢ κ-OR) is approximately 6500, highlighting it as a highly selective KOR agonist.
| Receptor | Kᵢ (nM) | Reference |
|---|---|---|
| Kappa-Opioid Receptor (KOR) | 0.24 | |
| Mu-Opioid Receptor (MOR) | 1560 | medchemexpress.com |
Functional Agonist Activity in Cellular Bioassays
Functional assays assess the ability of a ligand to activate a receptor and elicit a cellular response. BRL 52537 has been confirmed as a potent agonist at the kappa-opioid receptor. tocris.commedchemexpress.com In studies using human embryonic kidney (HEK) cells expressing the KOR, BRL 52537 triggered dose-dependent signals in a label-free dynamic mass redistribution (DMR) assay, which measures the integrated cellular response following receptor activation. nih.gov
Further investigation into its functional profile in rat podocytes, which endogenously express opioid receptors, showed that BRL 52537 could stimulate the κ-OR. nih.gov Additionally, studies have explored its activity at other opioid receptors. Interestingly, when tested in cells expressing the mu-opioid receptor (MOR), BRL 52537 was found to potentially couple MOR signaling through a Gαs protein component and showed a bias towards the p38 MAPK pathway. plos.org
| Assay Type | Cell Line | Receptor | Observed Activity | Reference |
|---|---|---|---|---|
| Dynamic Mass Redistribution (DMR) | HEK | KOR | Dose-dependent agonist signal | nih.gov |
| Intracellular Calcium Measurement | Rat Podocytes | KOR | Receptor stimulation | nih.gov |
| DMR / G-Protein Coupling | HEK | MOR | Potential Gαs coupling, p38 MAPK pathway bias | plos.org |
Ligand Bias and Allosteric Modulation Studies at Kappa-Opioid Receptors
Ligand bias, or functional selectivity, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways coupled to a single receptor. While some KOR agonists show bias towards either G-protein signaling or β-arrestin pathways, a 2014 study by White et al. that screened multiple KOR-selective ligand scaffolds identified BRL 52537 as an unbiased agonist. researchgate.net This suggests that it activates both G-protein and β-arrestin pathways to a similar extent at the kappa-opioid receptor. researchgate.net
There is currently no available evidence from the conducted searches to suggest that BRL 52537 acts as an allosteric modulator at the kappa-opioid receptor. The data points towards its function as an orthosteric agonist, binding to the primary site of the receptor.
In Vivo Neuropharmacological Assessments in Non-Human Animal Models
Behavioral Neuroscience Paradigms for Analgesic Efficacy
The primary therapeutic interest in KOR agonists often lies in their potential as analgesics. BRL 52537 was originally developed as a novel, highly selective kappa-opioid analgesic. wikipedia.org In vivo studies have substantiated its potent analgesic effects. It is reported to be approximately 25 times more potent than morphine as an analgesic in animal models. tocris.com
While specific data from standard analgesic assays like the hot-plate or tail-flick test were not detailed in the available search results, its characterization as a potent analgesic is well-established. wikipedia.org Furthermore, BRL 52537 has demonstrated neuroprotective effects in animal models of stroke and cerebral ischemia, which is another area of its neuropharmacological investigation. wikipedia.orgnih.govahajournals.orgnih.gov In rats subjected to focal cerebral ischemia, BRL 52537 treatment significantly reduced infarct volume, suggesting a protective role against ischemic brain damage. ahajournals.orgnih.gov
Effects on Locomotor Activity and Motor Coordination
The effects of BRL 52537 on locomotor activity and motor coordination have not been specifically detailed in the available research. While other kappa-opioid receptor agonists are known to sometimes induce side effects such as sedation, which would impact motor function, specific studies measuring these parameters for BRL 52537 were not found in the search results. nih.gov
Electrophysiological Recordings and Neural Network Modulation
LY341495 has been shown to significantly modulate synaptic transmission and plasticity in various preclinical models. As an antagonist of mGluR2/3, which are presynaptic autoreceptors that inhibit glutamate (B1630785) release, LY341495 can enhance glutamatergic transmission.
In electrophysiological studies, LY341495 has demonstrated effects on excitatory postsynaptic potentials (EPSCs) and long-term potentiation (LTP), a cellular correlate of learning and memory. For instance, in brain slices from adult mice, LY341495 application increased the amplitude of EPSCs. caymanchem.com In a mouse model of depression, where the magnitude of LTP was reduced, treatment with LY341495 was shown to restore this parameter, indicating its ability to reverse stress-induced deficits in synaptic plasticity. caymanchem.com Further studies have shown that LY341495 can reverse the effects of mGluR2/3 agonists on excitatory activity in brain regions like the striatum and prefrontal cortex. semanticscholar.org
The compound's influence extends to neural network activity. Administration of LY341495 has been found to increase quantitative electroencephalography (qEEG) oscillations in the high-frequency gamma range (30-80 Hz) in wild-type mice. tocris.com This effect was absent in mice lacking the mGluR2 receptor, highlighting the receptor's role in mediating this electrophysiological outcome. tocris.com When given acutely, LY341495 also increased the number of spontaneously active dopamine (B1211576) neurons in the ventral tegmental area (VTA). nih.gov
| Electrophysiological Parameter | Model System | Observed Effect of LY341495 | Citation |
| Excitatory Postsynaptic Current (EPSC) Amplitude | Mouse Brain Slices | Increased | caymanchem.com |
| Long-Term Potentiation (LTP) | Mouse Model of Depression | Restored reduced LTP | caymanchem.com |
| Gamma qEEG Oscillations (30-80 Hz) | Wild-Type Mice | Increased power | tocris.com |
| Spontaneous Firing of Dopamine Neurons | Rat Ventral Tegmental Area (VTA) | Increased | nih.gov |
Assessment in Models of Affective Behavior
LY341495 has been extensively evaluated in preclinical models to understand its role in behaviors related to mood and affect. As an mGluR2/3 antagonist, its effects are often studied in the context of anxiety, depression, and cognitive functions associated with these conditions.
In rodent models, LY341495 administration has been shown to produce behaviors indicative of anxiogenesis or fear. For example, microinjections into the nucleus accumbens shell of rats suppressed appetitive behaviors and simultaneously generated fearful responses, such as defensive treading. researchgate.netnih.gov In the taste reactivity test, the compound reduced positive "liking" reactions to sucrose (B13894) and enhanced "disliking" reactions, suggesting a shift in affective valence from positive to negative. researchgate.netnih.gov
Conversely, in models where affective behavior is disrupted, LY341495 has shown potential to normalize function. In mice subjected to juvenile social isolation, which leads to working memory impairment, a single treatment with LY341495 significantly improved performance in the Y-maze test. frontiersin.org In studies related to depression, LY341495 produced antidepressant-like effects in the forced swim test in mice. tocris.com Furthermore, in a rat model of post-traumatic stress disorder (PTSD), LY341495 rapidly reversed deficits in fear learning and recognition memory. wikipedia.org
The compound also modulates the behavioral effects of other psychoactive substances. For instance, it has been shown to increase the head-twitch response induced by serotonergic hallucinogens in mice, an effect mediated by mGluR2. nih.gov
| Behavioral Model | Animal Species | Key Finding with LY341495 | Citation |
| Taste Reactivity Test | Rat | Reduced 'liking' and enhanced 'disliking' reactions | researchgate.netnih.gov |
| Y-Maze Test (Working Memory) | Mouse (Juvenile Social Isolation) | Improved performance | frontiersin.org |
| Forced Swim Test (Depression-like) | Mouse | Decreased immobility time | tocris.com |
| Fear Learning & Recognition Memory | Rat (PTSD Model) | Reversed deficits | wikipedia.org |
| DOI-Induced Head Twitches | Mouse | Increased response | nih.gov |
Pharmacokinetic Considerations in Preclinical Animal Models
The study of how LY341495 is absorbed, distributed, metabolized, and eliminated is crucial for interpreting its effects in preclinical research. While some data are available, a complete pharmacokinetic profile remains an area of ongoing investigation. nih.gov
Absorption and Distribution in Neural and Peripheral Tissues
LY341495 has been described as being readily brain penetrant and active in vivo following systemic administration. medchemexpress.com Studies have demonstrated that it has high bioavailability in animal models. researchgate.net It effectively crosses the blood-brain barrier, allowing it to exert its effects on the central nervous system. caymanchem.com
Once in the brain, the distribution of LY341495 corresponds to the known locations of its targets, the mGluR2 and mGluR3 receptors. Autoradiography studies using a tritiated form of the compound, [³H]LY341495, showed a distribution pattern in the rat brain consistent with the immunocytochemical localization of group II mGlu receptors. nih.gov These regions include the cerebral cortex, striatum, and hippocampus. nih.govnih.gov
Metabolic Pathways and Metabolite Identification in Animal Systems
Detailed information regarding the specific metabolic pathways and biotransformation of LY341495 in animal systems is limited in publicly accessible literature. One study noted that LY341495 did not influence the central bioavailability or metabolism of the neurotoxin MPTP in mice, but this does not describe the metabolism of LY341495 itself. nih.gov
The development of prodrugs for related compounds to increase bioavailability suggests that the parent molecules may undergo some degree of metabolism that limits their systemic exposure. wikipedia.org However, specific metabolites of LY341495 have not been characterized in the reviewed studies. Further research is required to elucidate its metabolic fate, including the enzymes involved (e.g., cytochrome P450 system) and the structure of any resulting metabolites.
Elimination Routes and Pharmacokinetic Half-Life Determinations
The elimination of LY341495 from the body involves clearance from plasma and tissues. One study in rats reported a pharmacokinetic half-life of 44 minutes following intraperitoneal administration. nih.gov This relatively short half-life suggests that the compound is cleared from the system fairly quickly.
Despite this, some studies report sustained behavioral effects that can last for hours or even days after administration, which may be due to long-lasting downstream changes in neural circuits rather than prolonged presence of the drug itself. tocris.comwikipedia.org The specific routes of elimination, such as renal or hepatic clearance, have not been detailed in the available preclinical literature.
| Pharmacokinetic Parameter | Animal Model | Finding | Citation |
| Bioavailability | In vivo (general) | High bioavailability reported | researchgate.net |
| Brain Penetration | Rodents | Described as readily brain penetrant, but some studies show low uptake | medchemexpress.comnih.gov |
| Brain Distribution | Rat | Correlates with mGluR2/3 receptor localization (e.g., cortex, hippocampus) | nih.gov |
| Pharmacokinetic Half-Life (t½) | Rat (intraperitoneal) | 44 minutes | nih.gov |
Investigation of Therapeutic Potential of Tocris 0699 in Preclinical Disease Models
Pain Research Models
The analgesic properties of URB597 have been tested in models that represent different clinical pain states, including those driven by inflammation and nerve injury.
In rodent models of inflammatory pain, URB597 has demonstrated significant analgesic effects. In the Complete Freund's Adjuvant (CFA) model, which induces a persistent inflammatory state, systemic administration of URB597 reduced both mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus). nih.govcapes.gov.br This effect was found to be dose-dependent. capes.gov.br The analgesic action of URB597 in this model is mediated by both cannabinoid CB1 and CB2 receptors, as the effects were diminished by the co-administration of antagonists for these receptors. nih.govcapes.gov.br Further studies have confirmed that URB597 displays antiallodynic and antihyperalgesic activity in inflammatory pain models. rndsystems.com It has also been shown to suppress visceral nociception in models using chemical irritants. nih.gov
| Inflammatory Pain Model | Key Findings | Mediators | Reference |
|---|---|---|---|
| Complete Freund's Adjuvant (CFA) | Reduced mechanical allodynia and thermal hyperalgesia. | CB1 and CB2 receptors | nih.govcapes.gov.br |
| Chemical Irritant-Induced Visceral Pain | Suppressed visceral nociception. | Not specified | nih.gov |
The efficacy of URB597 in neuropathic pain models, which result from nerve damage, has yielded more complex results. In the partial sciatic nerve ligation (PNL) model in rats, systemic administration of URB597 did not reduce mechanical allodynia, in contrast to direct-acting cannabinoid agonists which were effective. nih.govcapes.gov.br However, other research has suggested that the effectiveness of URB597 may depend on the specific neuropathic pain model used, with unpublished data indicating it can reduce allodynia in the chronic constriction injury (CCI) model. frontiersin.org
Investigations using local administration in the spinal nerve ligation (SNL) model showed that intraplantar injection of URB597 did not alter mechanically evoked responses of spinal neurons at a dose effective in non-neuropathic animals, though a higher dose did have an effect. jneurosci.org Conversely, spinal (intrathecal) administration of URB597 successfully attenuated the evoked responses of spinal neurons in both sham-operated and SNL rats, suggesting that central inhibition of FAAH is effective in this model. jneurosci.org These findings suggest that the contribution of FAAH to endocannabinoid metabolism may be altered in peripheral tissues following nerve injury. jneurosci.org
| Neuropathic Pain Model | Administration Route | Key Findings | Reference |
|---|---|---|---|
| Partial Sciatic Nerve Ligation (PNL) | Systemic | No effect on mechanical allodynia. | nih.govcapes.gov.br |
| Chronic Constriction Injury (CCI) | Systemic | Reported to reduce allodynia. | frontiersin.org |
| Spinal Nerve Ligation (SNL) | Local (Intraplantar) | Ineffective at lower doses, effective at higher doses. | jneurosci.org |
| Spinal (Intrathecal) | Attenuated evoked responses of spinal neurons. |
Nociceptive and Inflammatory Pain Models
Neuropsychiatric Disorder Models
URB597 has been evaluated in a variety of models representing symptoms of depression, anxiety, schizophrenia, and substance use disorders, largely showing beneficial effects.
URB597 exhibits antidepressant-like activity across several preclinical models. In the chronic mild stress (CMS) model in rats, a paradigm with high relevance to human depression, chronic treatment with URB597 corrected the stress-induced reduction in body weight gain and sucrose (B13894) intake, an indicator of anhedonia. escholarship.orgturkmedstudj.com This treatment also led to increased anandamide (B1667382) levels in brain regions like the midbrain and striatum. escholarship.org In other models, URB597 reduced immobility time in the forced swim test and tail suspension test, further supporting an antidepressant-like profile. mdpi.com
The compound also shows significant anxiolytic-like effects. In a rat model of trauma-induced long-term anxiety using predator stress, URB597 suppressed anxiety-like behaviors in the elevated plus maze test. nih.gov This effect was correlated with the inhibition of brain FAAH activity and was prevented by a CB1 receptor antagonist, indicating the effect is mediated by anandamide signaling at CB1 receptors. nih.gov
| Disorder Model | Test/Paradigm | Key Findings | Reference |
|---|---|---|---|
| Depression | Chronic Mild Stress (CMS) | Corrected anhedonia-like symptoms (sucrose intake) and weight gain reduction. | escholarship.orgturkmedstudj.com |
| Forced Swim Test / Tail Suspension Test | Reduced immobility time, suggesting antidepressant effects. | mdpi.comfrontiersin.org | |
| Anxiety | Predator Stress (TMT exposure) / Elevated Plus Maze | Suppressed persistent anxiety-like behavior; effect blocked by CB1 antagonist. | nih.gov |
URB597 has been investigated in neurodevelopmental and pharmacological models of schizophrenia, which often involve inducing N-methyl-D-aspartate (NMDA) receptor hypofunction with agents like phencyclidine (PCP) or MK-801. In a sub-chronic PCP rat model, URB597 reversed social withdrawal behavior. nih.gov This behavioral correction was associated with the normalization of neuronal activation patterns in key brain regions, including the orbitofrontal cortex and central amygdala. nih.gov
Furthermore, URB597 was found to normalize aberrant dopamine (B1211576) neuron activity in the ventral tegmental area (VTA) of PCP-treated rats, a key pathological feature in schizophrenia models. oup.com In mice treated with the NMDA antagonist MK-801 to induce cognitive deficits relevant to schizophrenia, URB597 was shown to attenuate memory impairment in the passive avoidance task. nih.gov
| Schizophrenia Model | Behavioral/Physiological Measure | Key Findings | Reference |
|---|---|---|---|
| Phencyclidine (PCP) Model | Social Interaction Test | Reversed social withdrawal. | nih.gov |
| VTA Dopamine Neuron Activity | Normalized aberrant neuronal population activity. | oup.com | |
| MK-801 Model | Passive Avoidance Task | Attenuated memory impairment. | nih.gov |
Research indicates that URB597 may have therapeutic potential for treating substance use disorders. Preclinical studies have shown that inhibiting FAAH can reduce addictive behaviors related to several substances. Chronic administration of URB597 in rats significantly reduces cocaine-seeking behavior as well as relapse induced by cues and stress. wikipedia.org More recent studies found that URB597 reduced compulsive-like cocaine intake under conditions of conditioned punishment and decreased cue-induced drug-seeking during withdrawal. biorxiv.org The compound has also shown protective effects in models of nicotine (B1678760) and alcohol abuse. biorxiv.org
Models of Schizophrenia-Associated Behaviors
Neurodegenerative Disease Models
The modulation of the KOR system has been explored as a potential therapeutic avenue for several neurodegenerative disorders. The following sections outline the evaluation of Tocris-0699 in specific preclinical models of these diseases.
The potential for kappa-opioid receptor agonists to be therapeutic in Alzheimer's disease has been suggested. nih.gov The pathology of Alzheimer's is complex, characterized by the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein, leading to progressive neurodegeneration and cognitive decline. researchgate.net Preclinical animal models, often utilizing transgenic mice that overexpress mutated human genes like amyloid precursor protein (APP), are crucial for studying the disease's mechanisms and testing potential treatments. tocris.com
While the role of the KOR system in the broader context of neuroinflammation and neuroprotection is established, extensive preclinical studies evaluating the direct effects of this compound on core Alzheimer's pathologies, such as Aβ and tau deposition in specific Alzheimer's disease animal models, are not prominently documented in the available scientific literature. Further research is required to fully understand the potential application of this compound in this context.
Parkinson's disease (PD) is characterized by the loss of dopaminergic neurons, leading to motor symptoms that are often treated with dopamine replacement therapies like Levodopa (L-dopa). nih.gov A significant complication of long-term L-dopa treatment is the development of L-dopa-induced dyskinesias (LID), which are abnormal involuntary movements. nih.gov
The therapeutic potential of this compound has been extensively investigated in this context. Preclinical studies in both rodent and non-human primate models of Parkinson's disease have consistently shown that this compound can significantly reduce LID. nih.govnih.govnih.govfrontiersin.org In rat models with unilateral lesions of the nigrostriatal pathway, administration of this compound before L-dopa treatment was found to decrease abnormal involuntary movements by as much as 70%. nih.govscantox.com
However, a critical finding that limits its therapeutic applicability is that this compound also counteracts the primary anti-parkinsonian benefits of L-dopa. nih.govnih.gov In MPTP-lesioned monkeys, while this compound dose-dependently decreased dyskinesias, it concurrently reduced the positive motor effects of L-dopa and induced side effects such as sedation. nih.govscantox.com These findings suggest that while KOR activation can modulate the neural circuits involved in dyskinesia, agonists like this compound may not be clinically viable for this indication due to the worsening of parkinsonism. nih.govnih.gov
| Preclinical Model | Key Finding | Observed Outcome | Reference |
|---|---|---|---|
| Rat Model (Unilateral 6-OHDA Lesion) | Effect on L-dopa-induced abnormal involuntary movements (AIMs) | Reduced AIMs by approximately 70% | nih.govscantox.com |
| Non-human Primate Model (MPTP-lesioned) | Effect on L-dopa-induced dyskinesia (LID) | Dose-dependent decrease in LID | nih.govscantox.com |
| Non-human Primate Model (MPTP-lesioned) | Effect on L-dopa's anti-parkinsonian efficacy | Reversed the anti-parkinsonian effect of L-dopa | nih.govnih.gov |
Huntington's disease (HD) is an inherited neurodegenerative disorder caused by a mutation in the huntingtin gene, leading to motor, cognitive, and psychiatric dysfunction. mdpi.com Preclinical research for HD often employs transgenic animal models, such as the R6/2 and zQ175 mice, which replicate aspects of the human disease pathology, including the formation of mutant huntingtin (mHTT) protein aggregates and progressive motor deficits. nih.govscispace.com
While the opioid system, particularly dynorphin (B1627789) which acts on kappa-opioid receptors, is implicated in the basal ganglia circuits that are heavily affected in HD, direct preclinical evaluation of this compound in established Huntington's disease models is not extensively reported in the scientific literature. biorxiv.org The primary focus of therapeutic development in HD is on strategies to lower the mHTT protein or to mitigate its downstream toxic effects. nih.gov The application of this compound for these specific purposes has not been a major area of investigation based on available research.
Assessment in Parkinson's Disease Models
Other Pathophysiological Contexts Affected by Kappa-Opioid Receptor Activity
The influence of the KOR system extends beyond primary neurodegenerative diseases to other critical physiological and pathological processes.
Myocardial ischemia and reperfusion (I/R) injury occurs when blood supply to the heart is disrupted and then restored, leading to significant tissue damage. nih.gov The activation of kappa-opioid receptors has emerged as a significant protective mechanism in this context.
Studies in preclinical models have demonstrated that the selective KOR agonist this compound (often referred to as U50,488H in these studies) confers potent cardioprotective effects. harvard.edu Administration of the compound has been shown to reduce the size of myocardial infarction and to have anti-arrhythmic effects during I/R events. The mechanism underlying this protection involves the activation of key cell survival signaling pathways. Research has shown that this compound can activate the PI3K/Akt pathway and the AMPK-Akt-eNOS signaling cascade. harvard.edu This activation helps to reduce mitochondrial damage, inhibit excessive mitochondrial fission, and suppress apoptosis in the myocardium following an ischemic insult.
| Effect | Signaling Pathway Implicated | Outcome | Reference |
|---|---|---|---|
| Reduced Mitochondrial Damage | PI3K/Akt Pathway | Promoted expression of p-PI3K and p-Akt, restored mitochondrial function | |
| Reduced Apoptosis | PI3K/Akt Pathway | Inhibited apoptosis in ischemia-reperfusion myocardium | |
| Enhanced Cardioprotection | AMPK-Akt-eNOS Pathway | Up-regulated phosphorylation of AMPK, Akt, and eNOS | harvard.edu |
Neuroinflammation is a defensive response in the central nervous system (CNS) that, when chronic, contributes to the pathogenesis of numerous neurological disorders, including multiple sclerosis (MS). nih.govbiorxiv.org This process involves the activation of resident immune cells like microglia and the infiltration of peripheral immune cells, leading to tissue damage such as demyelination. nih.govnih.gov
The kappa-opioid receptor system has been identified as a key modulator of neuroinflammation and remyelination. This compound has been evaluated in preclinical models of MS, such as experimental autoimmune encephalomyelitis (EAE) and the cuprizone-induced demyelination model. In the EAE model, treatment with this compound was found to drastically reduce clinical disease scores, decrease the infiltration of leukocytes into the spinal cord, and limit demyelination. Furthermore, in the non-immune cuprizone (B1210641) model, this compound treatment enhanced the process of remyelination, suggesting a direct effect on oligodendrocyte-mediated repair. These findings highlight the potential of KOR activation to both suppress harmful neuroinflammatory responses and promote CNS repair mechanisms.
| Preclinical Model | Effect of this compound (U50,488) | Key Outcome | Reference |
|---|---|---|---|
| Experimental Autoimmune Encephalomyelitis (EAE) | Anti-inflammatory | Reduced clinical scores and leukocyte infiltration | |
| Experimental Autoimmune Encephalomyelitis (EAE) | Myelin Protection | Decreased demyelination | |
| Cuprizone-induced Demyelination | Remyelination | Enhanced remyelination |
Structure Activity Relationships Sar and Synthetic Chemistry of Tocris 0699 and Its Analogs
Chemical Scaffolds and Core Structures Associated with Kappa-Opioid Receptor Agonism
The quest for effective KOR agonists has led to the exploration of diverse chemical scaffolds. BRL 52537 hydrochloride belongs to the arylacetamide class of non-peptide KOR agonists. researchgate.netnih.gov The core structure of BRL 52537 is a (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine. nih.govresearchgate.net This piperidine-based scaffold is a recurring motif in a number of potent KOR agonists. nih.govscilit.comunipa.itdntb.gov.ua
While the piperidine (B6355638) ring is central to BRL 52537, other heterocyclic systems have also proven effective as core structures for KOR agonism. For instance, researchers have developed potent KOR agonists based on a 1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinoline scaffold. researchgate.net This demonstrates that variations in the core heterocyclic ring system are permissible, as long as the key pharmacophoric elements are correctly oriented.
Other major classes of KOR agonists include the benzomorphans (e.g., ketazocine), morphinans (e.g., butorphanol), and the diterpene Salvinorin A. researchgate.netnih.gov Although structurally distinct from the arylacetamides, these classes share common pharmacophoric features that enable interaction with the KOR. researchgate.netdrugbank.com The existence of multiple, structurally diverse scaffolds that all target the KOR highlights the receptor's ability to accommodate different molecular shapes, while also underscoring the challenge in creating a universal pharmacophore model. drugbank.com
Identification of Key Pharmacophoric Elements for Potency and Selectivity
A pharmacophore model for a specific receptor outlines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert its biological effect. For arylacetamide KOR agonists like BRL 52537, several key pharmacophoric elements have been identified through extensive structure-activity relationship (SAR) studies and computational modeling. nih.govacs.orgnih.gov
The structure of BRL 52537, (±)-1-(3,4-Dichlorophenyl)acetyl-2-(1-pyrrolidinyl)methylpiperidine hydrochloride, can be deconstructed into three critical components:
The Basic Amine Group: The nitrogen atom within the pyrrolidinyl ring is a crucial basic center. nih.govnih.gov This group is typically protonated at physiological pH and is believed to form a key ionic interaction (a salt bridge) with a conserved aspartic acid residue (Asp138) in the third transmembrane domain of the KOR. nih.gov This interaction is a primary anchoring point for many opioid ligands.
The Arylacetyl Moiety: The (3,4-dichlorophenyl)acetyl group serves as a critical hydrophobic component. nih.govnih.gov Quantitative SAR studies have shown that the presence of electron-withdrawing and lipophilic substituents on the phenyl ring, particularly at the meta and para positions, is crucial for high KOR affinity and analgesic activity. nih.gov This region of the molecule is thought to engage with a hydrophobic pocket within the receptor.
The Amide Carbonyl Group: The carbonyl oxygen of the acetyl group acts as a hydrogen bond acceptor. acs.orgnih.gov This feature is believed to form a hydrogen bond with residues such as Serine 187 in the KOR, an interaction that is considered critical for conferring kappa selectivity. nih.gov
Computational and NMR studies have helped to define the active conformation of this pharmacophore, suggesting a specific torsional angle between the basic nitrogen and the amide group (N1-C2-C7-N8) of approximately 60 degrees is optimal for activity. nih.gov The high potency (Ki = 0.24 nM) and remarkable selectivity of BRL 52537 for the KOR over the mu-opioid receptor (a selectivity ratio of approximately 6500:1) underscore the effectiveness of this specific arrangement of pharmacophoric elements. nih.gov
Design and Synthesis of Novel BRL 52537 hydrochloride Analogs
The synthesis of BRL 52537 and its analogs has been a subject of medicinal chemistry research aimed at refining the pharmacological profile of KOR agonists. nih.govacs.org The general synthetic approach involves the coupling of two key building blocks: a substituted phenylacetic acid and a 2-(aminomethyl)piperidine (B33004) derivative. nih.govscilit.com
The synthesis of the core piperidine structure often starts from chiral precursors to ensure the desired stereochemistry, as the (2S) configuration is the active enantiomer. nih.govresearchgate.net For instance, enantiopure (R)- and (S)-2-(aminomethyl)piperidine can be synthesized and subsequently used as the foundation for building the final molecule. scilit.com
The design of novel analogs has focused on systematically modifying each part of the BRL 52537 scaffold:
Aryl Group Substitution: A wide range of analogs has been synthesized by altering the substitution pattern on the phenyl ring of the arylacetyl moiety. This includes introducing different electron-withdrawing or electron-donating groups to probe the electronic and steric requirements of the hydrophobic binding pocket. nih.gov For example, replacing the 3,4-dichloro substitution with a 4-(trifluoromethyl) group also resulted in a highly potent and selective KOR agonist. nih.gov
Amine Substituent Modification: The pyrrolidinyl ring attached to the aminomethyl group has been replaced with other cyclic and acyclic amines to investigate the impact on potency and selectivity. An analog where the pyrrolidine (B122466) is replaced by a piperidine ring has been synthesized and studied. researchgate.net
Scaffold Alteration: More significant modifications have involved replacing the piperidine core with other heterocyclic systems, such as the tetrahydroisoquinoline ring system, to explore new chemical space while maintaining the essential pharmacophoric arrangement. researchgate.net
These synthetic efforts are guided by SAR data and computational modeling to rationally design compounds with potentially improved properties, such as enhanced potency or a more desirable in vivo profile. researchgate.netfudan.edu.cn
Impact of Structural Modifications on In Vitro and In Vivo Pharmacological Profiles
Structural modifications to the BRL 52537 scaffold have a profound impact on the resulting pharmacological profiles, both in vitro (receptor binding and functional assays) and in vivo (effects in animal models).
In Vitro Findings: The affinity and selectivity of analogs are highly sensitive to structural changes. SAR studies on (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives have established clear trends.
Aryl Group: As shown in the table below, substitutions on the phenyl ring significantly influence KOR binding affinity (Ki). Electron-withdrawing, lipophilic groups in the meta and/or para positions are optimal. For instance, the 3,4-dichloro (BRL 52537) and 4-trifluoromethyl analogs exhibit sub-nanomolar affinity for the KOR and exceptional selectivity over the mu-opioid receptor (μOR). nih.gov
Basic Amine: The nature of the basic amine also modulates activity. While the pyrrolidinyl group in BRL 52537 is highly effective, other cyclic amines can be accommodated.
Stereochemistry: The stereochemistry at the C2 position of the piperidine ring is critical. The (2S)-enantiomer is responsible for the high KOR agonist activity, while the (2R)-enantiomer is largely inactive. researchgate.net
| Compound | Aryl Substitution | KOR Ki (nM) | μOR/KOR Selectivity Ratio |
| BRL 52537 | 3,4-Dichloro | 0.24 | 6500 |
| Analog 1 | 4-Trifluoromethyl | 0.57 | 4100 |
| Analog 2 | 4-Chloro | 1.1 | 1600 |
| Analog 3 | Unsubstituted | 110 | 12 |
Data derived from Vecchietti et al., J. Med. Chem. 1991. nih.gov
In Vivo Findings: The potent in vitro activity of BRL 52537 and its close analogs translates to significant effects in animal models.
Analgesia: In a mouse tail-flick test, a standard model for antinociception, the 3,4-dichloro analog (BRL 52537) was found to be approximately 25 times more potent than morphine. nih.gov
Neuroprotection: BRL 52537 has demonstrated significant neuroprotective effects in animal models of cerebral ischemia. nih.govmdpi.com Studies have shown that it can attenuate infarct volume when administered during or after an ischemic event, suggesting a potential therapeutic application in stroke. mdpi.com This neuroprotective effect is linked to its ability to reduce ischemia-evoked nitric oxide production. mdpi.com
Signal Biasing: More recent research has focused on how structural modifications can influence the downstream signaling pathways activated by the KOR. Some analogs may show "biased agonism," preferentially activating G-protein signaling pathways (associated with analgesia) over β-arrestin pathways (linked to adverse effects like dysphoria). nih.govresearchgate.net Studies have identified BRL 52537 as an unbiased agonist, activating both pathways. researchgate.net The development of biased analogs from this scaffold is an active area of research aimed at creating safer KOR-targeted therapeutics. nih.gov
Methodological Applications and Research Utility of Tocris 0699
As a Selective Pharmacological Probe for Kappa-Opioid Receptor Function
U-50488 is widely employed as a prototypical pharmacological probe to investigate the physiological and pathophysiological roles of the kappa-opioid receptor system. Its high selectivity for the KOR over mu- and delta-opioid receptors allows researchers to dissect KOR-specific functions with considerable precision. wikipedia.orgebi.ac.uk When researchers administer U-50488 in preclinical models, they can specifically elicit and study KOR-mediated effects, which include analgesia, diuresis (increased urination), and antitussive (cough-suppressing) actions. wikipedia.orgapexbt.com
The compound has been instrumental in characterizing the involvement of KORs in a diverse range of biological processes. For instance, it is frequently used in preclinical studies of pain, particularly neuropathic, visceral, and inflammatory pain states. ans-biotech.com Beyond pain, its application has helped to elucidate the role of KORs in mood regulation, addiction, and cognitive functions like learning and memory. wikipedia.orgembopress.org Studies using U-50488 have demonstrated that KOR activation can induce dysphoria and stress-like effects, contrasting with the rewarding effects of mu-opioid agonists. ebi.ac.ukembopress.org The specificity of U-50488 is routinely confirmed by demonstrating that its effects can be blocked by selective KOR antagonists, such as nor-binaltorphimine (nor-BNI). nih.gov
Table 1: In Vitro Activity of U-50488 and Analogs at the Kappa-Opioid Receptor
| Compound | Assay Type | Potency (EC50 / Kᵢ) | Efficacy (% of Max Response) | Reference |
|---|---|---|---|---|
| U-50488 | [³⁵S]GTPγS Binding | EC₅₀ = 2.9 ± 0.2 nM | - | frontiersin.org |
| U-50488 | cAMP Inhibition | EC₅₀ = 1.572 ± 0.41 nmol/L | - | nih.gov |
| U-50488 | β-arrestin2 Recruitment | EC₅₀ = 111 ± 1.1 nM | 100% | mdpi.com |
| Analog 1 | β-arrestin2 Recruitment | EC₅₀ = 12.3 ± 1.2 nM | 114 ± 2.0% | mdpi.com |
| Analog 2 | β-arrestin2 Recruitment | EC₅₀ = 12.0 ± 1.1 nM | 77.2 ± 1.2% | mdpi.com |
| Analog 3 | β-arrestin2 Recruitment | EC₅₀ = 26.6 ± 1.1 nM | 82.2 ± 1.1% | mdpi.com |
Utility in Target Validation Studies for Novel Opioid System Modulators
U-50488 serves as a critical tool for validating the kappa-opioid receptor as a therapeutic target for various conditions. Target validation is the process of demonstrating that engaging a specific molecular target with a drug candidate can elicit the desired therapeutic effect. The well-defined pharmacological profile of U-50488 makes it an ideal reference compound for these studies.
A key strategy for target validation involves using U-50488 in experiments with genetically modified animals, such as KOR-knockout mice. In these animals, which lack the gene for the kappa receptor, the characteristic pharmacological effects of U-50488, including analgesia, sedation, and place aversion, are absent. embopress.org This provides definitive evidence that the observed effects are mediated directly through the KOR, thereby validating it as the responsible target. embopress.org
Furthermore, U-50488 has been instrumental in identifying novel therapeutic applications for KOR agonists. A significant finding was the identification of KOR as a therapeutic target for promoting remyelination—the repair of the myelin sheath that protects nerve fibers. jneurosci.orgmdpi.com In screening studies, U-50488 was found to enhance the differentiation of oligodendrocyte precursor cells into mature, myelinating oligodendrocytes. jneurosci.orgresearchgate.net This effect was abolished by KOR antagonists and was absent in oligodendrocytes from KOR-knockout mice, confirming KOR as a valid target for developing drugs to treat demyelinating diseases like multiple sclerosis. jneurosci.orgmdpi.comresearchgate.net When researchers are developing new opioid system modulators, they often compare the pharmacological profile of their novel compounds to that of U-50488 to confirm that the new molecules act via the same KOR-mediated mechanism. mdpi.com
Development of Radioligands or Fluorescent Probes Based on the U-50488 Scaffold
The chemical structure of U-50488, known as a scaffold, has been a foundational template for the design and synthesis of new chemical probes, including radioligands for in vivo imaging techniques like Positron Emission Tomography (PET). wikipedia.orgsnmjournals.orgmdpi.com PET imaging of KORs in the brain can help to understand the receptor's role in neuropsychiatric disorders and to assess the efficacy of new drugs. snmjournals.org
Researchers have synthesized various derivatives of U-50488, including fluorinated analogs, with the goal of creating a suitable PET radiotracer labeled with the radioisotope fluorine-18. snmjournals.orgnih.gov For example, N-fluoroalkyl analogs of U-50488 were synthesized for this purpose. nih.gov While these specific first-generation attempts resulted in ligands with significantly reduced binding affinity for the KOR, making them unsuitable for PET studies, the work established the U-50488 scaffold as a viable starting point for such endeavors. nih.gov Subsequent efforts have led to the development of other KOR agonist PET tracers derived from related structural families that originated from research on U-50488 derivatives. snmjournals.org The amenability of the U-50488 scaffold to chemical modification continues to make it an attractive platform for developing novel imaging agents, potentially including fluorescent probes for microscopy applications, although the development of fluorescent probes based specifically on this scaffold is less documented than that of radioligands. unipi.itbiorxiv.org
Integration into High-Throughput Screening Campaigns for Ligand Discovery
High-throughput screening (HTS) allows for the rapid testing of vast libraries of chemical compounds to identify new "hits" with desired biological activity. In the search for novel KOR modulators, U-50488 is an essential component of HTS campaigns, where it is typically used as a positive control. nih.govnih.gov Its reliable and potent agonistic activity provides a benchmark against which the activity of test compounds can be measured, ensuring the assay is performing correctly. nih.gov
For example, a cell-based HTS assay using homogeneous time-resolved fluorescence (HTRF) to measure cAMP levels was developed to screen a library of 80,000 small molecules for KOR agonists. nih.govnih.gov In this system, KOR activation by an agonist inhibits cAMP production. U-50488 was used to validate the assay, demonstrating a concentration-dependent decrease in cAMP with a potent EC₅₀ value. nih.gov This allowed for the successful identification of 31 new KOR agonists from the library. nih.gov Similarly, U-50488 has been used as a reference agonist in screening campaigns to identify compounds with biased signaling properties—ligands that preferentially activate one intracellular signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment). mdpi.com This approach is critical for developing next-generation therapeutics with improved efficacy and fewer side effects. The use of U-50488 has also extended to screening for drugs against other diseases, such as in a campaign that identified it as a lead compound for drug development against human African trypanosomiasis. nih.gov
Table 2: Use of U-50488 as a Control in a High-Throughput Screen for KOR Agonists
| Compound | Description | Potency (EC₅₀ in nmol/L) | Reference |
|---|---|---|---|
| U-50488 | Positive Control | 1.572 ± 0.41 | nih.gov |
| Compound I-7 | Identified Hit | 13.34 ± 1.65 | nih.gov |
| Compound I-8 | Identified Hit | 14.01 ± 1.84 | nih.gov |
| Compound I-10 | Identified Hit | 9.57 ± 0.19 | nih.gov |
| Compound II-5 | Identified Hit | 14.94 ± 0.64 | nih.gov |
| Compound II-8 | Identified Hit | 8.74 ± 0.72 | nih.gov |
Future Directions and Unexplored Avenues in Tocris 0699 Research
Elucidating Receptor-Specific Signaling Biases and their Functional Consequences
G protein-coupled receptors (GPCRs), such as the κ-opioid receptor, are now understood to engage with multiple intracellular signaling pathways. The ability of a ligand to preferentially activate one pathway over another is termed "signaling bias" or "functional selectivity". nih.govnih.gov This phenomenon presents a sophisticated approach for drug design, aiming to develop ligands that activate therapeutic signaling cascades while avoiding those associated with adverse effects. nih.gov
Future research on KOR agonists like Tocris-0699 should systematically characterize their signaling "fingerprint." Most KOR agonists, including BRL 52537, are known to activate Gαi/o proteins, which is linked to their analgesic effects. biomolther.org However, their interaction with other pathways, such as those mediated by β-arrestins, remains less understood. The recruitment of β-arrestin1 and β-arrestin2 can lead to receptor internalization, desensitization, and the activation of distinct signaling cascades that may contribute to unwanted side effects. biomolther.orgnih.gov
A comprehensive investigation would involve a battery of in vitro assays to quantify the potency and efficacy of a KOR agonist at various downstream signaling endpoints. This would allow for the calculation of a "bias factor," providing a quantitative measure of the ligand's preference for one pathway over another. The functional consequences of this bias could then be explored in preclinical models, correlating specific signaling profiles with in vivo outcomes. For instance, a G protein-biased agonist might offer potent analgesia with reduced tolerance and dysphoria compared to an unbiased agonist.
Table 1: Hypothetical Signaling Profile of a Novel KOR Agonist
| Signaling Pathway | EC₅₀ (nM) | Eₘₐₓ (% of Endogenous Ligand) | Bias Factor (Relative to Endogenous Ligand) |
| Gαᵢ/ₒ Activation | 1.5 | 95% | 1.0 (Reference) |
| β-Arrestin1 Recruitment | 25.0 | 40% | 0.1 |
| β-Arrestin2 Recruitment | 30.5 | 35% | 0.08 |
| pERK1/2 Activation | 2.2 | 88% | 0.9 |
This table illustrates the type of data that would be generated to characterize the signaling bias of a new KOR agonist. EC₅₀ represents the concentration for 50% of maximal effect, and Eₘₐₓ is the maximum effect. The bias factor is calculated relative to the G protein pathway.
Investigation of Cross-Talk with Other Neurotransmitter Systems
The therapeutic and adverse effects of KOR agonists are not solely dictated by their direct actions but also by their modulation of other neurotransmitter systems. The KOR system is known to have significant interactions with the dopaminergic and serotonergic systems, which are crucial for mood, motivation, and reward. biorxiv.orgbiorxiv.org Activation of KORs, particularly in brain regions like the nucleus accumbens and ventral tegmental area, can inhibit dopamine (B1211576) release, an effect thought to underlie the dysphoric and anhedonic properties of some KOR agonists. biorxiv.orgbiorxiv.org
Future research should employ advanced techniques to dissect this cross-talk with greater precision. Optogenetics and chemogenetics, for instance, allow for the targeted activation or inhibition of specific neuronal populations, enabling researchers to map the precise circuits through which KORs exert their influence on other neurotransmitter systems. biorxiv.orgtocris.com The use of real-time biosensors for dopamine and serotonin (B10506) can provide dynamic measurements of neurotransmitter release in response to KOR agonist administration in behaving animals. biorxiv.org A deeper understanding of this interplay is critical for developing KOR-based therapies for conditions like addiction and depression, where imbalances in these neurotransmitter systems are a key feature. biorxiv.org
Advancements in Targeted Delivery Methods for Preclinical Research
A significant hurdle in the development of drugs targeting the central nervous system is achieving sufficient brain penetration while minimizing systemic exposure and off-target effects. For potent KOR agonists, non-specific activation in various brain regions could lead to a range of undesirable effects. Targeted delivery methods offer a promising solution to this challenge. nih.govdrug-dev.com
Future preclinical research should explore the use of novel drug delivery systems for KOR agonists. Nanoparticle-based carriers, such as liposomes or polymeric nanoparticles, can be engineered to improve the pharmacokinetic profile of a drug and can be functionalized with ligands that facilitate transport across the blood-brain barrier or target specific cell types within the brain. nih.govmdpi.com For instance, nanoparticles could be designed to release a KOR agonist in response to specific physiological stimuli present in a disease state, such as changes in pH or enzyme activity in a tumor microenvironment. nih.gov Another approach is the use of viral vectors to deliver the genetic material for the KOR itself or for components that would sensitize specific cells to a KOR agonist, a strategy employed in chemogenetics. tocris.com These advanced delivery methods could significantly enhance the therapeutic window for KOR agonists in preclinical studies.
Table 2: Potential Targeted Delivery Strategies for Preclinical KOR Agonist Research
| Delivery Method | Targeting Strategy | Potential Application |
| Liposomes | PEGylation for longer circulation; surface functionalization with transferrin receptor antibodies. | Enhanced blood-brain barrier penetration for widespread CNS effects. |
| Polymeric Nanoparticles | Encapsulation of the agonist; conjugation with ligands for specific neuronal receptors. | Targeting specific brain regions or cell types implicated in addiction. |
| Adeno-Associated Virus (AAV) | Delivery of a DREADD (Designer Receptor Exclusively Activated by Designer Drugs) under a cell-type-specific promoter. | Chemogenetic control of KOR-expressing neurons in models of chronic pain. |
Long-Term Biological Consequences in Chronic Animal Disease Models
Much of the initial characterization of novel compounds is performed in acute studies. However, many of the intended therapeutic applications for KOR agonists, such as chronic pain, depression, or substance use disorders, would require long-term administration. nih.gov It is therefore crucial to investigate the long-term biological consequences of sustained KOR activation in relevant chronic animal disease models. nih.govfrontiersin.org
Future studies should move beyond acute behavioral and physiological measurements to assess the neuroadaptations that occur with chronic treatment. This includes investigating changes in KOR expression, receptor sensitivity (desensitization and internalization), and downstream signaling pathways. Furthermore, the impact of long-term KOR agonism on the plasticity of other interacting neurotransmitter systems should be evaluated. For example, chronic administration of a KOR agonist could lead to compensatory changes in the dopamine system, which could have implications for mood and motivation. biorxiv.org The use of animal models that recapitulate the complexities of human chronic diseases is essential for these investigations. frontiersin.orgnih.gov
Table 3: Framework for Investigating Long-Term Effects in Chronic Models
| Chronic Disease Model | Duration of Treatment | Key Biological Readouts |
| Chronic Constriction Injury (Neuropathic Pain) | 4 weeks | KOR expression and function in spinal cord and brain pain circuits; assessment of analgesic tolerance. |
| Chronic Unpredictable Stress (Depression) | 6-8 weeks | Dopamine and serotonin levels in limbic regions; hippocampal neurogenesis; behavioral measures of anhedonia and anxiety. |
| Intermittent Self-Administration (Addiction) | 3 months | Synaptic plasticity in the nucleus accumbens; KOR and dopamine receptor density; drug-seeking behavior. |
Integration with Advanced Computational Modeling and Drug Design Approaches
The development of novel KOR ligands can be significantly accelerated and refined through the integration of advanced computational methods. fmhr.orgnih.gov These in silico techniques allow for the rational design and optimization of compounds with desired properties, such as improved potency, selectivity, and biased signaling profiles. openmedicinalchemistryjournal.comnfcr.org
Future drug discovery efforts in this area should leverage a suite of computational tools. Molecular docking and molecular dynamics simulations can be used to predict how a ligand binds to the KOR and to understand the conformational changes it induces in the receptor. openmedicinalchemistryjournal.com This information is invaluable for designing ligands that stabilize a specific receptor conformation, which is the basis of signaling bias. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of a series of compounds with their biological activity, helping to guide the synthesis of more potent and selective analogs. acs.org As more data on the signaling profiles of various KOR ligands become available, machine learning algorithms could be trained to predict the signaling bias of new chemical entities, further streamlining the drug discovery process. nih.gov
Table 4: Illustrative Computational Workflow for Designing Biased KOR Agonists
| Step | Computational Method | Objective |
| 1. Target Preparation | Homology modeling or use of existing crystal structures of KOR. | Generate a high-quality 3D model of the κ-opioid receptor. |
| 2. Ligand Library Design | Virtual screening of compound libraries; de novo design. | Identify novel chemical scaffolds that can bind to the KOR. |
| 3. Binding Pose Prediction | Molecular Docking. | Predict the binding mode and affinity of potential ligands. |
| 4. Dynamic Behavior Analysis | Molecular Dynamics (MD) Simulations. | Analyze the stability of the ligand-receptor complex and identify key interactions and receptor conformational changes. |
| 5. Bias Prediction | QSAR and Machine Learning Models. | Predict the signaling bias (e.g., G protein vs. β-arrestin) based on ligand structure and simulated receptor conformation. |
| 6. Lead Optimization | Iterative design, synthesis, and testing based on computational predictions. | Refine lead compounds to improve potency, selectivity, and the desired signaling bias. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
